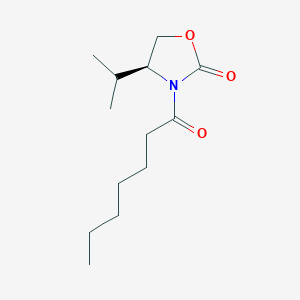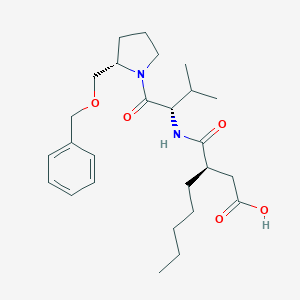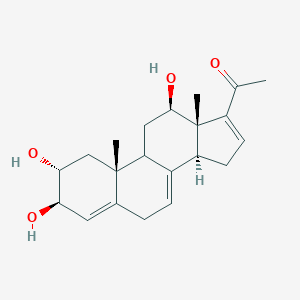
Avenaciolide
Descripción general
Descripción
Avenaciolide is a bicyclic bis-butyrolactone that was isolated from Aspergillus avenaceus in 1963 . It is known for its antifungal properties and is also thought to act as an atypical ionophore .
Synthesis Analysis
The skeleton of avenaciolide can be viewed as that of a y-nonylpentane (2), which is oxygenated to varying degrees at the 1 4 4 . A new method for the stereoselective synthesis of (±)-avenaciolide and its analogues via methoxycarbonyl- or anisyloxycarbonyldi-γ-lactones has been described .Molecular Structure Analysis
Avenaciolide has a molecular formula of C15H22O4 . It has a molecular weight of 266.33 . Avenaciolide contains total 42 bond(s); 20 non-H bond(s), 3 multiple bond(s), 7 rotatable bond(s), 3 double bond(s), 2 five-membered ring(s), 1 eight-membered ring(s) and 2 ester(s) (aliphatic) .Chemical Reactions Analysis
Avenaciolide has been detected in a culture of Aspergillus avenaceus using a fluorescence detection method underpinned by a photoclick reaction . The reaction was also successfully applied to the fluorescence-based detection of avenaciolide in a culture of A. avenaceus, even though its concentration was submillimolar .Physical And Chemical Properties Analysis
Avenaciolide is a colourless residue . It is soluble in ethanol, methanol, DMF or DMSO .Aplicaciones Científicas De Investigación
Antifungal and Antimycobacterial Agent
Avenaciolide: has been identified as an effective antifungal and antimycobacterial agent. It was isolated from a Seimatosporium sp. endophyte from the medicinal plant Hypericum perforatum. This compound exhibited significant activity against Candida albicans and Mycobacterium tuberculosis H37Ra , suggesting its potential use in treating infections caused by these pathogens .
Anti-Cancer Potential
Research has shown that Avenaciolide induces apoptosis in human malignant meningioma cells. It operates through the production of reactive oxygen species (ROS), which suggests mitochondrial dysfunction as a possible mechanism. This highlights Avenaciolide’s potential as a therapeutic drug for treating malignant meningioma, a cancer with limited effective treatments .
Mitochondrial Dysfunction Inducer
In the context of cancer research, Avenaciolide has been noted to inhibit mitochondrial function. This is particularly relevant for malignant meningioma cells, which exhibit high mitochondrial activity. By targeting this aspect of the cancer cells, Avenaciolide could be a promising candidate for drug development aimed at this type of tumor .
Reactive Oxygen Species (ROS) Production
The ability of Avenaciolide to induce the production of ROS is significant because ROS can lead to cell death in cancer cells. This property is being explored to develop anti-cancer therapies that specifically target the oxidative stress pathways within tumor cells .
Natural Product Isolation
Avenaciolide’s isolation from natural sources like the Seimatosporium sp. fungus underscores the importance of biodiversity in discovering new bioactive compounds. It serves as an example of how natural product research can lead to the identification of molecules with significant therapeutic potential .
Drug Discovery and Development
The discovery of Avenaciolide’s bioactivity has implications for drug discovery and development. Its unique properties can inspire the synthesis of analogs and derivatives that may enhance its efficacy or reduce potential side effects, contributing to the pipeline of new drugs for various diseases .
Bioassay-Guided Fractionation
The process of isolating Avenaciolide involved bioassay-guided fractionation, a technique that combines biological testing with chemical separation. This method can be applied to other natural extracts to identify and isolate other compounds with potential pharmacological activities .
Pharmacological Research Model
Avenaciolide’s role in inducing apoptosis in cancer cells provides a model for pharmacological research. It helps in understanding the mechanisms of cell death and the pathways involved, which is crucial for designing drugs that can selectively induce apoptosis in cancer cells without affecting healthy cells .
Mecanismo De Acción
Target of Action
Avenaciolide, also known as (-)-Avenaciolide, is a specific inhibitor of glutamate transport in rat liver mitochondria . Glutamate transporters play a crucial role in maintaining the concentrations of glutamate, a key neurotransmitter, in the synaptic cleft. By inhibiting these transporters, Avenaciolide can significantly impact neuronal communication.
Mode of Action
Avenaciolide interferes with the ability of ADP (Adenosine Diphosphate) to stimulate the rate of glutamate oxidation . This interference disrupts the normal functioning of the glutamate transport process, leading to an accumulation of glutamate.
Biochemical Pathways
The primary biochemical pathway affected by Avenaciolide is the glutamate transport pathway in mitochondria . By inhibiting this pathway, Avenaciolide disrupts the balance of glutamate in the cells, which can lead to a variety of downstream effects, including altered neuronal signaling and potential neurotoxicity.
Pharmacokinetics
It’s known that avenaciolide is a water-insoluble compound , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of glutamate transport by Avenaciolide can lead to an accumulation of glutamate, which can have various effects at the molecular and cellular levels. For instance, it can lead to overstimulation of glutamate receptors, potentially causing neurotoxicity . Additionally, Avenaciolide has been found to have antifungal and antibacterial action .
Action Environment
The action of Avenaciolide can be influenced by various environmental factors. For example, its solubility in different solvents can affect its bioavailability and efficacy . Furthermore, the compound was originally isolated from the fungus Aspergillus avenaceus , suggesting that its production and activity may be influenced by the specific conditions of the fungal environment.
Safety and Hazards
Direcciones Futuras
Avenaciolide has shown effective anti-cancer activity in an isolated human malignant meningioma cell line, HKBMM . The anti-cancer effects of avenaciolide were mediated by reactive oxygen species (ROS)-induced apoptosis, which may have been caused by mitochondrial dysfunction . These results suggest that avenaciolide has potential as a therapeutic drug for malignant meningioma .
Propiedades
IUPAC Name |
3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-3-4-5-6-7-8-9-11-12-10(2)14(16)19-13(12)15(17)18-11/h11-13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTQYRQXFPSWSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942302 | |
| Record name | 3-Methylidene-4-octyldihydrofuro[3,4-b]furan-2,6(3H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione | |
CAS RN |
26057-70-5, 20223-76-1 | |
| Record name | Furo(3,4-b)furan-2,6(3H,4H)-dione, dihydro-3-methylene-4-octyl-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026057705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avenaciolide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179483 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylidene-4-octyldihydrofuro[3,4-b]furan-2,6(3H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does avenaciolide exert its antifungal activity?
A1: Avenaciolide targets MurA, an enzyme essential for peptidoglycan biosynthesis in bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) []. By inhibiting MurA, avenaciolide disrupts bacterial cell wall formation, leading to cell death.
Q2: What is the role of reactive oxygen species (ROS) in avenaciolide's anti-cancer activity?
A2: Avenaciolide induces apoptosis in human malignant meningioma cells through ROS production []. This ROS generation is likely linked to mitochondrial dysfunction caused by avenaciolide.
Q3: What is the molecular formula and weight of avenaciolide?
A3: The molecular formula of avenaciolide is C16H26O4, and its molecular weight is 282.37 g/mol.
Q4: Are there any notable spectroscopic characteristics of avenaciolide?
A4: Yes, avenaciolide exhibits distinctive features in its 13C NMR spectrum, revealing its biosynthetic origin from 3-oxododecanoic acid and succinic acid []. Additionally, it displays unusual allylic coupling constants in its 1H NMR spectrum [].
Q5: Is there information available on the stability of avenaciolide under various conditions?
A5: While specific stability data is limited in the provided literature, the synthesis of various avenaciolide analogs with halogenated aromatic substituents suggests potential for modifying its stability and activity [].
Q6: Does avenaciolide possess any known catalytic properties?
A6: The provided literature focuses primarily on avenaciolide's biological activity. There is no mention of catalytic properties or applications.
Q7: Have computational methods been employed to study avenaciolide?
A7: Yes, molecular simulations have been used to investigate the interaction between avenaciolide and its target, MurA. These studies revealed that avenaciolide competitively inhibits MurA by interfering with the formation of a tetrahedral intermediate [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide](/img/structure/B20252.png)











![1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester](/img/structure/B20288.png)
![(2S,6S,8S,11S)-1,10-Diazatricyclo[6.4.01,8.02.6]dodecan-9,12-dione](/img/structure/B20291.png)